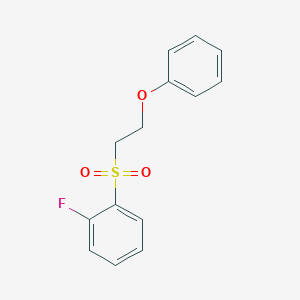![molecular formula C12H22N2O2 B7574662 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HYPE, and it is a derivative of the piperidine and pyrrolidine classes of compounds. HYPE has been shown to have unique properties that make it useful in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of HYPE involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the nervous system. This increase in acetylcholine levels has been shown to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
HYPE has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, as well as to have anti-inflammatory and antioxidant properties. HYPE has also been shown to have analgesic properties, making it useful in the development of pain medications.
Advantages and Limitations for Lab Experiments
One of the advantages of using HYPE in lab experiments is its potency as an acetylcholinesterase inhibitor. This property makes it useful in the development of drugs for the treatment of neurological disorders. However, the limitations of using HYPE in lab experiments include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of HYPE in scientific research. One potential application is the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another potential application is the development of pain medications. Additionally, HYPE could be used as a tool in the study of acetylcholine signaling in the nervous system. Further research is needed to fully explore the potential applications of HYPE in scientific research.
Synthesis Methods
The synthesis of HYPE can be achieved through several methods, including the reaction of piperidine and pyrrolidine with ethyl chloroacetate, followed by hydrolysis and reduction. Another method involves the reaction of piperidine and pyrrolidine with ethyl chloroformate, followed by reduction and acylation. These methods have been extensively studied and optimized to produce high yields of HYPE with high purity.
Scientific Research Applications
HYPE has been used in various scientific research applications due to its unique properties. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine in the nervous system. This property has made HYPE useful in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-10-11-3-7-13(8-4-11)9-12(16)14-5-1-2-6-14/h11,15H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKVIUNBGGLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
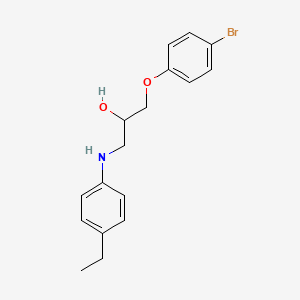
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
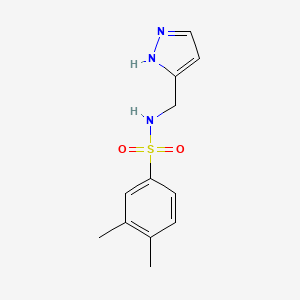

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
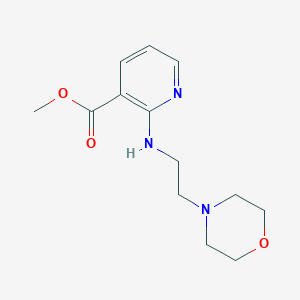
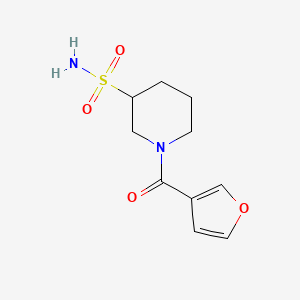
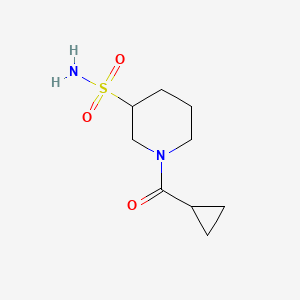
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)

